Quinoline-6-carbonitrile
Overview
Description
Quinoline-6-carbonitrile derivatives are a class of compounds that have been synthesized and studied for various applications, including as chemosensors, antibacterial agents, and inhibitors of enzymes such as PDE4. These compounds are characterized by the presence of a quinoline core structure with a carbonitrile group at the 6-position.
Synthesis Analysis
The synthesis of quinoline-6-carbonitrile derivatives has been achieved through various methods. For instance, a one-pot, four-component domino strategy under solvent-free microwave conditions has been used to synthesize pyrazolo[3,4-h]quinoline-3-carbonitriles . Another approach involved a multicomponent reaction of aldehyde, ethyl cyanoacetate, and other reagents to obtain new quinoline-3-carbonitrile derivatives with potential antibacterial properties . Additionally, C-C bond formation at the C-2 position of a quinoline ring has been employed to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structures of these compounds have been established using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction . Quantum chemical studies, including DFT calculations, have been used to assess the molecular geometry, vibration frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
Quinoline-6-carbonitrile derivatives have been shown to participate in various chemical reactions. For example, they have been used as fluorescent chemosensors for Fe3+ ions, with one compound exhibiting high sensitivity and selectivity . Domino reactions have also been employed to synthesize novel heteroannulated pyridopyranoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-6-carbonitrile derivatives have been extensively studied. Spectral analysis, including FT-IR, NMR, and UV-visible spectroscopy, has been conducted to characterize these compounds . The nonlinear optical behavior and thermodynamic properties have been investigated, revealing insights into their reactivity and stability . Additionally, structure-activity relationship studies have been performed to understand the impact of different substitutions on the quinoline nucleus on cytotoxic activity .
Relevant Case Studies
Several case studies have demonstrated the potential applications of quinoline-6-carbonitrile derivatives. For instance, some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains without causing severe host toxicity . Others have been evaluated as PDE4 inhibitors, with structure-activity relationship studies providing insights into their inhibitory properties . Furthermore, halogenated derivatives have been studied for their antitumor activities, with certain substitutions enhancing their efficacy against human tumor cell lines .
Scientific Research Applications
Antibacterial and Antifungal Activities
Quinoline-3-carbonitrile derivatives, closely related to quinoline-6-carbonitrile, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, particularly 7a, 7g, 7i, 7l, and 7o, have shown promising antimicrobial activities with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. Molecular docking studies also suggest their binding patterns against DNA-gyrase, a critical bacterial enzyme, indicating a potential mechanism for their antibacterial effect (El-Gamal et al., 2018).
Photovoltaic Properties
Quinoline derivatives have been investigated for their photovoltaic properties, particularly in the context of organic–inorganic photodiode fabrication. Films of quinoline derivatives like Ph-HPQ and Ch-HPQ have been studied for their absorbance, electrical properties, and diode parameters under different conditions. These studies demonstrate the potential of quinoline derivatives in the development of efficient photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives have been analyzed for their role as corrosion inhibitors, particularly for mild steel in acidic mediums. Electrochemical studies, along with surface analysis techniques like SEM, AFM, and XPS, indicate that these derivatives, including quinolines such as Q-1, Q-2, Q-3, and Q-4, can efficiently inhibit corrosion, primarily through the adsorption on the metal surface. This suggests their potential application in protecting metals from corrosion (Singh et al., 2016).
Computational Studies and Molecular Structure
Quinoline derivatives have been the subject of computational studies, including DFT and TD-DFT/PCM calculations, to understand their molecular structure, spectroscopic characterization, and other properties like NLO and NBO analyses. These studies contribute significantly to the understanding of the electronic and structural properties of quinoline derivatives, which is vital for their application in various fields (Wazzan et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
properties
IUPAC Name |
quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbonitrile | |
CAS RN |
23395-72-4 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23395-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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